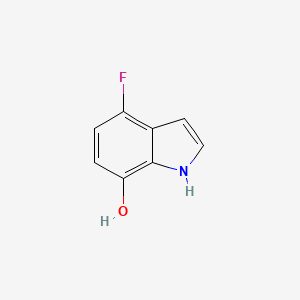

4-Fluoro-7-hydroxyindole

Description

4-Fluoro-7-hydroxyindole is a fluorinated indole derivative characterized by a hydroxyl (-OH) group at position 7 and a fluorine atom at position 4 of the indole scaffold. Indole derivatives are critical in medicinal chemistry due to their bioactivity, particularly in targeting serotonin receptors, kinase inhibitors, and antimicrobial agents.

Properties

IUPAC Name |

4-fluoro-1H-indol-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-6-1-2-7(11)8-5(6)3-4-10-8/h1-4,10-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDNSFDDUMWWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-hydroxyindole typically involves the introduction of a fluorine atom at the 4-position and a hydroxyl group at the 7-position of the indole ring. One common method is the electrophilic substitution of a pre-functionalized indole derivative. For example, starting with 7-hydroxyindole, a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) can be used to introduce the fluorine atom at the 4-position under mild conditions .

Industrial Production Methods: Industrial production of 4-Fluoro-7-hydroxyindole may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated systems can be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-7-hydroxyindole can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The indole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium methoxide, methanol.

Major Products:

Oxidation: 4-Fluoro-7-oxoindole.

Reduction: 4-Fluoro-7-hydroxyindoline.

Substitution: 4-Methoxy-7-hydroxyindole.

Scientific Research Applications

4-Fluoro-7-hydroxyindole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-7-hydroxyindole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to biological targets, while the hydroxyl group can participate in hydrogen bonding, increasing its specificity and potency. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and key properties of 4-Fluoro-7-hydroxyindole and its analogs:

Physicochemical Properties

- Polarity and Solubility: The hydroxyl group in 4-Fluoro-7-hydroxyindole increases polarity compared to methoxy () or iodo () analogs, enhancing solubility in polar solvents like water or ethanol. Methoxy groups reduce hydrogen-bonding capacity, as seen in 4-Fluoro-7-methoxy-1H-indole .

- Melting Points : While direct data for 4-Fluoro-7-hydroxyindole are unavailable, analogs like 3-(4-Fluorophenyl)-5-hydroxy-1-phenyl-2-methyl-1H-benzo[g]indole-4-carbonitrile () exhibit high melting points (250–252°C), suggesting that hydroxyl groups contribute to crystalline stability via intermolecular H-bonding .

Biological Activity

4-Fluoro-7-hydroxyindole is a halogenated derivative of indole that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine and hydroxyl groups into the indole structure enhances both its biological activity and chemical stability, making it a compound of interest for various therapeutic applications.

The biological activity of 4-Fluoro-7-hydroxyindole is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances the compound's binding affinity to biological targets, while the hydroxyl group participates in hydrogen bonding, which increases specificity and potency. These interactions can modulate several cellular processes, including:

- Enzyme Activity : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Signal Transduction : It can influence signaling pathways that regulate cellular responses.

- Gene Expression : 4-Fluoro-7-hydroxyindole may alter the expression of genes related to various biological functions.

Antimicrobial Properties

Research indicates that 4-Fluoro-7-hydroxyindole exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that this compound effectively inhibits the growth of Pseudomonas aeruginosa, a pathogen known for its antibiotic resistance. The mechanism involves downregulating the expression of virulence factors such as pyocyanin and type III secretion systems (T3SS), which are critical for bacterial pathogenicity .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect on Virulence Factors |

|---|---|---|

| Pseudomonas aeruginosa | 32 µg/mL | Inhibition of pyocyanin synthesis |

| Staphylococcus aureus | 16 µg/mL | Decreased hemolytic activity |

Effects on Biofilm Formation

4-Fluoro-7-hydroxyindole has been shown to reduce biofilm formation in various bacterial species. For instance, studies indicate a significant reduction in biofilm formation by E. coli when exposed to this compound, with reductions observed under varying temperature conditions . This property is crucial for combating chronic infections where biofilms play a significant role.

Case Studies

- Study on Pseudomonas aeruginosa :

-

Indole Derivatives in Bacterial Behavior :

- Another study examined the role of indole derivatives, including 4-Fluoro-7-hydroxyindole, in modulating bacterial behavior such as flagella biosynthesis and motility. The findings suggested that these compounds could serve as potential therapeutic agents to disrupt bacterial communication and virulence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.